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molecular formula C6H5BrN2O3 B130787 5-Bromo-2-methoxy-3-nitropyridine CAS No. 152684-30-5

5-Bromo-2-methoxy-3-nitropyridine

Cat. No. B130787
M. Wt: 233.02 g/mol
InChI Key: YRVHFGOAEVWBNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09326987B2

Procedure details

Iron powder (1.17 kg) was added to a suspension of 5-bromo-2-(methyloxy)-3-nitropyridine (1.36 kg) in IMS (6.1 L), stirred under nitrogen at 20-25° C. Water (0.8 L) was then added and the mixture cooled to less than 10° C. Aqueous hydrochloric acid (0.8 L concentrated hydrochloric acid and 0.8 L water) was then added to the reaction mixture, maintaining the temperature below 10-15° C. The suspension was warmed to 20-25° C. and then stirred at this temperature for 23 hours. The suspension was filtered, the filter cake washed with IMS (2×2.7 L) and the combined filtrates concentrated under vacuum. Water (4.1 L) was added slowly to the concentrated solution and the resulting suspension was held at 20-25° C. for 1.75 hours. The resultant suspension was filtered, washed with water (2×6.8 L) and the solid dried under vacuum to give the title compound as an off-white solid (1.13 kg).
Quantity
0.8 L
Type
reactant
Reaction Step One
Quantity
1.36 kg
Type
reactant
Reaction Step Two
[Compound]
Name
IMS
Quantity
6.1 L
Type
solvent
Reaction Step Two
Name
Quantity
1.17 kg
Type
catalyst
Reaction Step Two
Name
Quantity
0.8 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([N+:10]([O-])=O)[C:5]([O:8][CH3:9])=[N:6][CH:7]=1.Cl>[Fe].O>[Br:1][C:2]1[CH:3]=[C:4]([NH2:10])[C:5]([O:8][CH3:9])=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
0.8 L
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
1.36 kg
Type
reactant
Smiles
BrC=1C=C(C(=NC1)OC)[N+](=O)[O-]
Name
IMS
Quantity
6.1 L
Type
solvent
Smiles
Name
Quantity
1.17 kg
Type
catalyst
Smiles
[Fe]
Step Three
Name
Quantity
0.8 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirred under nitrogen at 20-25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture cooled to less than 10° C
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 10-15° C
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was warmed to 20-25° C.
STIRRING
Type
STIRRING
Details
stirred at this temperature for 23 hours
Duration
23 h
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
the filter cake washed with IMS (2×2.7 L)
CONCENTRATION
Type
CONCENTRATION
Details
the combined filtrates concentrated under vacuum
ADDITION
Type
ADDITION
Details
Water (4.1 L) was added slowly to the concentrated solution
FILTRATION
Type
FILTRATION
Details
The resultant suspension was filtered
WASH
Type
WASH
Details
washed with water (2×6.8 L)
CUSTOM
Type
CUSTOM
Details
the solid dried under vacuum

Outcomes

Product
Details
Reaction Time
1.75 h
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)OC)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.13 kg
YIELD: CALCULATEDPERCENTYIELD 95.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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